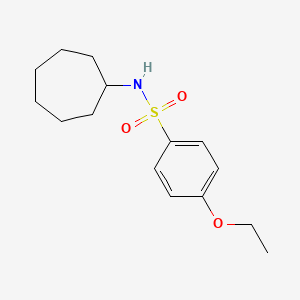

N-cycloheptyl-4-ethoxybenzenesulfonamide

Description

Significance of Sulfonamide Derivatives in Contemporary Drug Discovery Research

The importance of sulfonamide derivatives in modern drug discovery cannot be overstated. Their utility has expanded far beyond their original antibacterial applications to encompass a wide array of therapeutic areas. ontosight.ainih.gov Sulfonamides are integral components of drugs with diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and diuretic effects. nih.govjuniperpublishers.comresearchgate.net This broad spectrum of activity is attributed to the ability of the sulfonamide moiety to mimic a transition state or to bind to various enzymes and receptors, thereby modulating their function. ontosight.ai

The structural versatility of sulfonamides allows for extensive chemical modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. researchgate.net Researchers continue to explore novel sulfonamide derivatives, leading to the approval of numerous drugs by regulatory bodies like the FDA for a multitude of diseases. ontosight.ai Their continued prevalence in drug development pipelines underscores their enduring significance in medicinal chemistry. juniperpublishers.comresearchgate.net

The N-cycloheptyl-4-ethoxybenzenesulfonamide Chemotype: A Focus for Rigorous Academic Investigation

Within the vast chemical space of sulfonamides, this compound has emerged as a compound of interest for academic investigation. This molecule, with its distinct combination of a cycloheptyl group attached to the sulfonamide nitrogen and an ethoxy group on the benzene (B151609) ring, presents a unique structural motif. While extensive research dedicated solely to this compound is not widely published, its chemotype is recognized for its potential biological activities. ontosight.ai

This compound is cataloged in several chemical databases, which suggests its availability for screening and research purposes. The presence of the benzenesulfonamide (B165840) backbone, coupled with the lipophilic cycloheptyl and ethoxy groups, makes it a candidate for exhibiting a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai The specific contributions of the cycloheptyl and ethoxy moieties to the biological activity profile of the benzenesulfonamide core warrant further rigorous academic investigation to elucidate its therapeutic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H23NO3S |

| Molecular Weight | 297.41 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Note: Data is computationally predicted and sourced from chemical databases.

Evolution of Benzenesulfonamide Research and its Relevance to this compound Studies

The journey of benzenesulfonamide research began with the foundational discovery of their antibacterial properties. nih.gov Early structure-activity relationship (SAR) studies focused on modifying the substituents on the sulfonamide nitrogen and the benzene ring to optimize antibacterial efficacy and reduce toxicity. This led to the development of a vast library of benzenesulfonamide derivatives with improved pharmacological profiles. researchgate.net

Over the decades, the focus of benzenesulfonamide research has broadened significantly. Scientists have explored their potential as enzyme inhibitors, targeting enzymes such as carbonic anhydrases, proteases, and kinases. ontosight.ainih.gov This has led to the development of benzenesulfonamide-based drugs for conditions like glaucoma, cancer, and viral infections. ontosight.ai The evolution of this research provides a critical framework for studying this compound. Understanding the established SAR of related benzenesulfonamides can help predict the potential biological targets and activities of this specific chemotype. For instance, the nature and size of the N-substituent are known to be crucial for determining the inhibitory potency and selectivity of sulfonamides against various enzymes. The cycloheptyl group in this compound, therefore, represents a key structural feature for investigation.

Table 2: Timeline of Key Developments in Benzenesulfonamide Research

| Era | Key Developments | Therapeutic Areas |

| 1930s-1940s | Discovery of Prontosil and development of early sulfa drugs. | Bacterial Infections |

| 1950s-1960s | Introduction of carbonic anhydrase inhibitors. | Glaucoma, Diuretics |

| 1970s-1980s | Development of sulfonylureas. | Diabetes |

| 1990s-2000s | Discovery of COX-2 selective inhibitors and protease inhibitors. | Inflammation, HIV/AIDS |

| 2010s-Present | Development of kinase inhibitors and other targeted therapies. | Cancer, various other diseases |

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-2-19-14-9-11-15(12-10-14)20(17,18)16-13-7-5-3-4-6-8-13/h9-13,16H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEHPTASRJEUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786640 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for N Cycloheptyl 4 Ethoxybenzenesulfonamide and Its Analogues

Established Reaction Pathways for Sulfonamide Formation

The creation of the sulfonamide bond (S-N bond) is a fundamental transformation in organic chemistry, with several reliable methods at the disposal of synthetic chemists.

The most traditional and widely employed method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov This approach is valued for its straightforwardness and generally high yields. nih.gov In the context of N-cycloheptyl-4-ethoxybenzenesulfonamide, this would involve the reaction of 4-ethoxybenzenesulfonyl chloride with cycloheptylamine.

However, the synthesis of the requisite sulfonyl chlorides can present challenges. nih.gov Traditional methods for preparing aryl sulfonyl chlorides include electrophilic aromatic substitution with chlorosulfonic acid and the oxidative chlorination of organosulfur compounds. nih.gov These methods can suffer from limitations such as harsh acidic conditions, the use of hazardous reagents like aqueous chlorine, and potential difficulties in achieving the desired substitution patterns. nih.gov

To circumvent these issues, modern methodologies have focused on the direct synthesis of sulfonamides from more readily available starting materials. One such approach involves the oxidative coupling of thiols and amines. nih.govnih.gov For instance, an electrochemical method has been developed that enables the direct anodic coupling of thiols and amines, driven entirely by electricity without the need for sacrificial reagents or catalysts. nih.gov This environmentally benign process can be completed in a short timeframe and produces hydrogen as a benign byproduct. nih.gov

Another direct approach is the I2O5-mediated sulfonylation of amines with arylthiols, which proceeds under metal-free conditions and demonstrates a broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the aryl thiol. nih.gov

The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has also emerged as an effective strategy. thieme-connect.com Palladium-catalyzed coupling of aryl iodides with DABSO can generate aryl ammonium (B1175870) sulfinates, which can then be converted to sulfonamides in a one-pot process by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org

A summary of various direct sulfonylation approaches is presented in the table below:

| Method | Starting Materials | Reagents/Conditions | Advantages |

| Classical Sulfonylation | Sulfonyl chloride, Amine | Base | High yields, straightforward nih.govnih.gov |

| Electrochemical Coupling | Thiol, Amine | Electricity, Me4NBF4, CH3CN/HCl | Environmentally benign, fast, no catalyst nih.gov |

| I2O5-mediated Sulfonylation | Arylthiol, Amine | I2O5 | Metal-free, broad scope nih.gov |

| Palladium-catalyzed Coupling | Aryl iodide, Amine | Pd catalyst, DABSO, NaOCl | One-pot, uses SO2 surrogate organic-chemistry.org |

Alternative strategies focus on forming the carbon-sulfur or carbon-nitrogen bonds at different stages of the synthesis. For instance, palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides and subsequently sulfonamides from arylboronic acids. nih.gov This approach offers significant functional group tolerance under mild conditions. nih.gov In the synthesis of this compound, 4-ethoxyphenylboronic acid could serve as a precursor.

Reductive coupling reactions provide another avenue. A method for the assembly of (hetero)aryl sulfonamides involves the reductive coupling of aryl sulfinates and nitroarenes. nih.gov This approach utilizes readily available and stable starting materials, offering an alternative to conventional methods. nih.gov

Development of Novel and Efficient Synthetic Routes for this compound

Recent advancements in organic synthesis have focused on developing more efficient, greener, and versatile methods for sulfonamide formation. One-pot, multi-component reactions are particularly attractive as they can reduce the number of synthetic steps, purification procedures, and waste generation.

A three-component coupling reaction of potassium pyrosulfite (K2S2O5), primary or secondary amines, and aryl bromides or aromatic carboxylic acids has been achieved via a mechanochemical method under palladium-catalyzed conditions. thieme-connect.com This novel green synthesis strategy allows for the production of structurally diverse sulfonamides with broad functional group tolerance. thieme-connect.com

Furthermore, a one-pot synthesis of sulfonamides from unactivated acids and amines has been developed. acs.org This method leverages copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, followed by in-situ amination. acs.org This process avoids the need for pre-functionalization of the starting materials. acs.org

Asymmetric Synthesis and Stereochemical Control in this compound Analogues (If Applicable)

While this compound itself is achiral, the development of asymmetric methods is crucial for the synthesis of chiral analogues that may exhibit stereospecific biological activities. The synthesis of enantiopure sulfur-containing stereocenters, such as those found in sulfinate esters and sulfoximines, is a significant challenge in synthetic chemistry. nih.gov

Catalytic approaches for the synthesis of enantioenriched sulfinate esters, which can be precursors to other chiral sulfur compounds, are an active area of research. nih.gov For instance, chiral catalysts have been used to promote the enantioselective iodolactonization of 4-substituted 4-pentenoic acids. researchgate.net While not directly applicable to the sulfonamide bond formation in this compound, these principles of asymmetric catalysis are fundamental to creating chiral analogues.

Methodological Aspects of Purification and Structural Elucidation in Synthesis Research

Following the synthesis of this compound, rigorous purification and structural confirmation are essential. Common purification techniques for sulfonamides include recrystallization from solvents like ethanol (B145695) or precipitation from an alkaline solution by acidification. google.com For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. proquest.comresearchgate.net Reverse-phase preparative HPLC can be employed to isolate the target compound from crude reaction mixtures or to separate it from closely related impurities. proquest.comresearchgate.net

The structural elucidation of the synthesized compound relies on a combination of spectroscopic and analytical techniques. These include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups, such as the S=O and N-H stretches of the sulfonamide. umt.edu.pk

Mass Spectrometry (MS): To determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure. proquest.com

Elemental Analysis (CHNS): To determine the elemental composition of the compound, which should match the calculated values for the proposed molecular formula. umt.edu.pk

Single-Crystal X-ray Diffraction: When a suitable crystal can be obtained, this technique provides unambiguous confirmation of the molecular structure in the solid state. nsf.gov

A typical workflow for purification and structural elucidation is outlined below:

| Step | Technique | Purpose |

| 1. Initial Purification | Recrystallization/Precipitation | Removal of major impurities google.com |

| 2. Further Purification | Preparative HPLC | Isolation of pure compound proquest.comresearchgate.net |

| 3. Functional Group Analysis | FT-IR Spectroscopy | Identification of key bonds umt.edu.pk |

| 4. Structural Confirmation | ¹H and ¹³C NMR Spectroscopy | Determination of atomic connectivity dergipark.org.tr |

| 5. Molecular Weight Verification | Mass Spectrometry | Confirmation of molecular formula proquest.com |

| 6. Elemental Composition | Elemental Analysis | Validation of empirical formula umt.edu.pk |

| 7. Definitive Structure | X-ray Crystallography | Unambiguous 3D structure determination nsf.gov |

Structure Activity Relationship Sar Investigations of N Cycloheptyl 4 Ethoxybenzenesulfonamide and Its Analogues

Design Principles for Modulating N-cycloheptyl-4-ethoxybenzenesulfonamide Activity

The design of analogues of this compound is guided by established principles of medicinal chemistry, focusing on optimizing interactions with the biological target. The benzenesulfonamide (B165840) scaffold is a common feature in a variety of biologically active compounds, including inhibitors of enzymes like carbonic anhydrases. nih.govnih.gov The potency and selectivity of these compounds are largely influenced by the electronic properties of the sulfonamide group and the nature of the substituents on the aromatic ring and the sulfonamide nitrogen. nih.gov

Key design principles for modulating the activity of this compound analogues include:

Modification of the N-cycloalkyl substituent: Altering the size and nature of the cycloalkyl group can significantly impact binding affinity and selectivity. The lipophilicity and conformational flexibility of this group are critical determinants of biological activity.

Substitution on the aromatic ring: Introducing various substituents on the 4-ethoxybenzene ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein.

Bioisosteric replacement of the ethoxy group: Replacing the ethoxy group with other functional groups of similar size, shape, and electronic properties can fine-tune the pharmacokinetic and pharmacodynamic profile of the compound.

These design strategies are systematically employed to probe the chemical space around the lead compound, this compound, to identify analogues with improved potency, selectivity, and drug-like properties.

| Compound ID | N-Substituent | R-group on Phenyl Ring | IC50 (µM) |

| 1 | Cyclohexyl | 4-Methoxy | 0.85 |

| 2 | Cycloheptyl | 4-Methoxy | 0.62 |

| 3 | Cyclooctyl | 4-Methoxy | 1.23 |

| 4 | Cycloheptyl | 4-Ethoxy | Data not available |

| 5 | Cycloheptyl | 4-Propoxy | Data not available |

This table is illustrative and compiled from general principles of benzenesulfonamide SAR. The IC50 values are hypothetical and serve to demonstrate the potential impact of structural modifications.

Role of the Cycloheptyl Substituent in Influencing Biological Efficacy

The cycloheptyl group attached to the sulfonamide nitrogen plays a pivotal role in determining the biological efficacy of this compound. Its size, shape, and conformational flexibility are key factors that influence how the molecule fits into the binding site of its biological target.

The seven-membered cycloheptyl ring is a flexible system that can adopt multiple conformations, with the twist-chair and chair forms being the most stable. okstate.edu The specific conformation adopted by the cycloheptyl ring in this compound will be influenced by the attachment to the sulfonamide nitrogen and the interactions within the binding pocket of the target protein. The ability of the cycloheptyl ring to adopt a low-energy conformation that is complementary to the shape of the binding site is crucial for potent biological activity. Computational studies are often employed to predict the preferred conformations of such flexible rings and to understand how they contribute to receptor binding. nih.gov

The introduction of substituents on the cycloheptyl ring or the use of other cycloalkyl groups can introduce chiral centers, leading to stereoisomers. It is well-established in medicinal chemistry that different stereoisomers of a molecule can exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms is critical for molecular recognition by chiral biological macromolecules like proteins. Therefore, the stereochemistry of any modifications to the cycloheptyl ring must be carefully considered and, if possible, the individual stereoisomers should be synthesized and evaluated to identify the more active enantiomer or diastereomer.

Impact of Modifications on the 4-Ethoxybenzene Moiety

The 4-ethoxybenzene portion of the molecule provides a scaffold for interaction with the target protein and its modification can have a profound impact on biological activity.

Steric effects also play a significant role. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder binding by clashing with the protein surface. The interplay between electronic and steric effects is a key consideration in the design of more potent analogues.

The following table illustrates how different substituents on the aromatic ring of a benzenesulfonamide scaffold can influence inhibitory activity, highlighting the importance of electronic and steric properties.

| Compound ID | Aromatic Substituent (R) | Electronic Effect | Steric Effect | Relative Activity |

| 6 | 4-OCH3 | Electron-donating | Small | +++ |

| 7 | 4-OC2H5 | Electron-donating | Moderate | ++++ |

| 8 | 4-Cl | Electron-withdrawing | Small | ++ |

| 9 | 4-NO2 | Strongly electron-withdrawing | Moderate | + |

| 10 | 3,4-di-OCH3 | Electron-donating | Moderate | +++ |

This table is for illustrative purposes, drawing from general SAR principles of benzenesulfonamide inhibitors. Relative activity is a qualitative measure.

Bioisosteric replacement is a strategy used in drug design to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity. The ethoxy group in this compound can be replaced by a variety of other groups. nih.gov

Common bioisosteres for an alkoxy group include:

Other alkoxy groups: Varying the length and branching of the alkyl chain can modulate lipophilicity and steric interactions.

Halogens: A fluorine atom, for example, is of similar size to a hydroxyl group and can alter the electronic properties of the ring.

Small alkyl groups: A methyl or ethyl group can replace the ethoxy group to probe the importance of the oxygen atom.

Trifluoromethyl or Trifluoromethoxy groups: These groups can significantly alter the electronic properties and lipophilicity of the molecule.

The choice of a bioisosteric replacement depends on the specific goals of the drug design program, such as increasing metabolic stability or improving oral bioavailability. mdpi.comresearchgate.net

Contribution of the Sulfonamide Linkage to the Overall Structure-Activity Profile

The biological significance of the sulfonamide group stems from several key features:

Hydrogen Bonding Capability : The sulfonamide group is a versatile hydrogen bond participant. The sulfonyl oxygens act as strong hydrogen bond acceptors, while the N-H group serves as a hydrogen bond donor. This dual capability allows the moiety to form strong, directional interactions within the binding pockets of enzymes and receptors, anchoring the molecule in a specific orientation required for biological activity.

Acidity and Ionization : The hydrogen atom on the sulfonamide nitrogen is acidic, with a pKa typically in the range of 9-11. At physiological pH, the group is predominantly unionized, facilitating passage through biological membranes. However, its ability to be deprotonated allows it to form a negatively charged sulfonamidate anion. This anion is a superb mimic of the transition state of peptide bond hydrolysis and is a powerful zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. ijpsonline.com

Stereoelectronic Properties : The sulfur atom in the sulfonamide group has a tetrahedral geometry. This specific three-dimensional arrangement, combined with the polar nature of the S=O bonds, dictates the spatial orientation of the substituents attached to the sulfur and nitrogen atoms. This geometry is often critical for fitting into the complementary shape of a protein's active site.

In benzenesulfonamide derivatives, modifications to the sulfonamide nitrogen directly impact the compound's activity. The substitution pattern—primary (-SO₂NH₂), secondary (-SO₂NHR), or tertiary (-SO₂NRR')—profoundly alters the molecule's properties. For instance, replacing one of the N-H protons with an alkyl or aryl group (as in the case of the cycloheptyl group in this compound) changes the hydrogen bonding potential, lipophilicity, and pKa. While a primary sulfonamide has two N-H protons for donation, a secondary sulfonamide has only one, and a tertiary sulfonamide has none. This can drastically alter the binding mode and affinity for the target protein. Structure-activity relationship studies on NLRP3 inflammasome inhibitors revealed that the sulfonamide and an associated benzyl (B1604629) moiety were important for selectivity. nih.gov

The table below illustrates the generalized impact of substitutions on the sulfonamide nitrogen on the biological activity of benzenesulfonamide analogues, based on common findings in medicinal chemistry.

| Substitution on Sulfonamide (R) | Hydrogen Bond Donating Capacity | General Impact on Lipophilicity | Potential Effect on Activity |

|---|---|---|---|

| -H (Primary) | High (2 N-H protons) | Baseline | Often essential for activities requiring chelation with metal ions (e.g., zinc in carbonic anhydrase). |

| -Alkyl/Cycloalkyl (Secondary) | Moderate (1 N-H proton) | Increases | Can enhance binding by occupying hydrophobic pockets; modulates pKa and membrane permeability. |

| -Aryl (Secondary) | Moderate (1 N-H proton) | Significantly Increases | May introduce additional π-π or hydrophobic interactions, potentially increasing potency. |

| -Dialkyl (Tertiary) | None | Substantially Increases | Activity is often abolished if hydrogen bond donation is critical for the mechanism of action. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nanobioletters.com This approach is invaluable for understanding the specific physicochemical properties that govern the activity of a drug class, predicting the potency of novel compounds, and guiding the rational design of more effective analogues. nanobioletters.comfrontiersin.org

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several key steps:

Data Set Assembly : A collection of structurally related analogues is synthesized, and their biological activity (e.g., IC₅₀, EC₅₀) against a specific target is measured under uniform experimental conditions.

Descriptor Calculation : The two- or three-dimensional structure of each molecule is used to calculate a wide range of numerical parameters, known as molecular descriptors. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), hydrophobic (e.g., logP), and topological properties (e.g., connectivity indices). nih.gov

Model Generation : Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are employed to build a mathematical equation that links the calculated descriptors (independent variables) to the observed biological activity (dependent variable). frontiersin.org

Model Validation : The generated model undergoes rigorous statistical validation to assess its robustness and predictive power. Internal validation techniques (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a separate test set of molecules are crucial to ensure the model is not overfitted and can accurately predict the activity of new compounds. nih.govscirp.org

In a QSAR study on novel N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives as nematicidal agents, researchers found that molecular mass had a negative correlation with bioactivity, while molecular polarity showed a positive correlation. nih.gov Another QSAR analysis of benzenesulfonamide derivatives for anticancer activity against the MCF-7 cell line revealed that the presence of oxygen atoms and their arrangement within the molecule was unfavorable for cytotoxic activity. nih.gov These models provide actionable insights, suggesting that future designs should focus on increasing polarity and reducing molecular weight or oxygen count to enhance biological efficacy.

The table below summarizes typical statistical parameters used to evaluate the quality of a QSAR model, along with their acceptable ranges, based on published studies. nih.gov

| Statistical Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Correlation Coefficient | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validated Correlation Coefficient | Q² or R²cv | Measures the predictive ability of the model via internal validation. | > 0.5 |

| External Validation Coefficient | R²pred | Measures the predictive ability on an external test set. | > 0.6 |

| F-test value | F | Indicates the statistical significance of the model. | High value |

| Root Mean Square Error | RMSE | Represents the deviation between predicted and actual values. | Low value |

The interpretation of the descriptors within a validated QSAR model provides direct SAR insights. For example, a model might identify specific descriptors as being either positively or negatively correlated with activity.

| Descriptor Type | Example Descriptor | Potential SAR Interpretation |

|---|---|---|

| Hydrophobicity | logP | A positive correlation suggests hydrophobic interactions are key; a negative correlation may indicate the need for polarity for solubility or binding. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons, indicating the importance of electronic interactions with the target. |

| Steric/Topological | Molecular Volume, Wiener Index | Indicates the importance of the molecule's size and shape for fitting into the receptor's binding site. |

| WHIM Descriptors | E1m | Encodes information about molecular shape, size, and atom distribution, weighted by mass. nih.gov |

| GETAWAY Descriptors | R1m+ | Describes the geometrical influence on molecular topology, relating structure to activity based on 3D coordinates. nih.gov |

By applying QSAR modeling to derivatives of this compound, researchers can systematically probe the effects of modifying the cycloheptyl, ethoxy, and benzenesulfonamide components, leading to a predictive model that accelerates the discovery of analogues with enhanced biological activity.

Molecular Mechanisms of Action of N Cycloheptyl 4 Ethoxybenzenesulfonamide

Identification and Characterization of Putative Molecular Targets

The N-cycloheptyl and 4-ethoxy substitutions on the benzenesulfonamide (B165840) scaffold of the molecule influence its physicochemical properties, such as lipophilicity and steric profile, which are critical determinants of its interaction with biological targets. The primary sulfonamide group is a known zinc-binding group, suggesting that zinc-containing metalloenzymes are highly probable targets.

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit various enzymes, primarily by coordinating with metal ions in the enzyme's active site.

Carbonic Anhydrase (CA) Benzenesulfonamides are a classic class of carbonic anhydrase inhibitors (CAIs). tandfonline.comacs.org The primary mechanism involves the sulfonamide group (-SO₂NH₂) deprotonating to the sulfonamidate anion (-SO₂NH⁻), which then coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion. tandfonline.com This binding blocks the catalytic activity of the enzyme, which is responsible for the reversible hydration of carbon dioxide to bicarbonate. tandfonline.com

Numerous studies on structurally related N-substituted benzenesulfonamides have demonstrated potent, often isoform-selective, inhibition of human carbonic anhydrases (hCAs). nih.gov For instance, various N-alkyl and N-benzyl substituted 4-guanidinobenzenesulfonamides have shown inhibitory constants (Kᵢ) in the subnanomolar range against the brain-associated hCA VII isoform. tandfonline.com Given this extensive evidence, N-cycloheptyl-4-ethoxybenzenesulfonamide is strongly predicted to be an inhibitor of one or more CA isoforms. The cycloheptyl and ethoxy groups would interact with residues in the active site cavity, influencing the potency and isoform selectivity. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Analogous Sulfonamide Compounds

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| N-substituted sulfonyl amides | hCA I | 18.66 - 59.62 nM |

| N-substituted sulfonyl amides | hCA II | 9.33 - 120.80 nM |

| 4-(3-alkyl-guanidino)benzenesulfonamides | hCA VII | Subnanomolar range |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 - 87.6 nM |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1 - 13.5 nM |

Data sourced from studies on analogous sulfonamide compounds, not this compound directly. tandfonline.comnih.govmdpi.com

Cholinesterases Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in neurotransmission. Some sulfonamide derivatives have been identified as effective cholinesterase inhibitors. nih.govnih.gov A study on a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, which are structurally very similar to the target compound, evaluated their AChE inhibitory potential. juniperpublishers.com The findings indicated that compounds bearing N-heptyl and N-octyl groups exhibited good inhibition against AChE, with the activity being influenced by the lipophilicity of the N-substituent. juniperpublishers.com This suggests that the N-cycloheptyl group in this compound could likewise confer inhibitory activity against cholinesterases.

Table 2: Acetylcholinesterase Inhibition by Structurally Related N-Alkylbenzenesulfonamides

| Compound | N-Substituent | IC₅₀ (µM) |

|---|---|---|

| 5g | n-heptyl | 92.13 ± 0.15 |

| 5h | n-octyl | 98.72 ± 0.12 |

Data from a study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. juniperpublishers.com

Lipoxygenase, Urease, and Glyoxalase I The potential for this compound to inhibit other enzymes such as lipoxygenase (LOX), urease, or glyoxalase I is less certain. While some sulfonamide derivatives have been screened and found to have activity against LOX, specific data for closely related analogs is scarce. nih.gov There is currently no direct evidence in the reviewed literature to suggest significant inhibitory activity of this specific compound against urease or glyoxalase I.

Specific studies detailing the receptor binding profile of this compound are not currently available. While the sulfonamide scaffold is a component of various molecules designed to interact with specific receptors, such as the endothelin receptor antagonist BMS-207940, the relatively simple structure of this compound makes it more likely to act as an enzyme inhibitor rather than a high-affinity receptor ligand. nih.gov Definitive characterization would require extensive screening through receptor binding assays.

Based on the known mechanism for the vast majority of sulfonamide-based carbonic anhydrase inhibitors, this compound would be expected to bind in an orthosteric manner. The sulfonamide group would act as a zinc-binding group, anchoring the molecule directly within the catalytic site and preventing the substrate from binding. tandfonline.com

For any other potential targets, such as cholinesterases, the binding mode is not established. It could potentially interact with the catalytic active site or a peripheral anionic site, a distinction that would require detailed molecular docking and crystallographic studies for clarification. mdpi.com Without experimental data from ligand-receptor binding assays, it is not possible to characterize whether the compound interacts with any putative targets at allosteric or orthosteric sites. nih.gov

Elucidation of Cellular Pathways Modulated by this compound

The modulation of cellular pathways by this compound would be a direct consequence of its interaction with specific molecular targets.

Direct analysis of signal transduction pathways modulated by this compound has not been reported. However, if the compound inhibits key enzymes or receptors, it would consequently affect their associated signaling cascades.

For example, a significant body of research has explored sulfonamide derivatives as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov EGFR is a crucial regulator of cell proliferation, differentiation, and survival, and its signaling is often dysregulated in cancer. mdpi.com Inhibition of EGFR's kinase activity blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. mdpi.com While this compound has not been tested as an EGFR inhibitor, this serves as a prominent example of how compounds from the sulfonamide class can profoundly impact major signal transduction networks.

A review of the scientific literature reveals no studies that have performed transcriptomic (e.g., RNA-seq) or proteomic analyses to profile the global changes in gene or protein expression in cells exposed to this compound. Such studies would be invaluable for providing an unbiased, systems-level view of the compound's cellular effects and for generating new hypotheses about its mechanism of action.

Structural Biology Insights into this compound-Target Interactions

The elucidation of the three-dimensional structure of a ligand in complex with its biological target is paramount for understanding its mechanism of action at a molecular level. Such structural insights can guide lead optimization efforts in drug discovery by revealing key binding interactions and informing the design of analogs with improved potency and selectivity. While specific structural data for this compound is not publicly available, this section will explore the common methodologies used to gain such insights, drawing parallels from closely related sulfonamide-containing compounds where data exists.

Co-crystallization and X-ray Diffraction Studies

Co-crystallization followed by X-ray diffraction is a powerful technique for determining the high-resolution structure of a small molecule bound to its protein target. This method involves obtaining crystals of the protein-ligand complex and then bombarding them with X-rays. The resulting diffraction pattern can be used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined.

While no co-crystallization data has been reported for this compound, studies on analogous sulfonamides have provided valuable information about their binding modes. For instance, the crystal structure of N-cyclohexyl-4-methylbenzenesulfonamide has been determined, revealing a monoclinic crystal system. Although this is the structure of the small molecule alone, it provides precise information about bond lengths, angles, and the conformation of the cycloalkyl and phenyl rings, which are also present in this compound.

In a hypothetical co-crystallization experiment with a target protein, the resulting structure would reveal the precise orientation of the N-cycloheptyl and 4-ethoxyphenyl moieties within the binding pocket. Key interactions, such as hydrogen bonds involving the sulfonamide group's oxygen and nitrogen atoms, and hydrophobic interactions of the cycloheptyl and phenyl rings, would be identified. The ethoxy group's position would also be defined, indicating whether it occupies a specific sub-pocket and contributes to binding affinity.

Table 1: Crystallographic Data for an Analogous Sulfonamide Compound

| Parameter | N-cyclohexyl-4-methylbenzenesulfonamide |

| Formula | C13H19NO2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.812 |

| b (Å) | 12.927 |

| c (Å) | 11.095 |

| β (°) ** | 102.294 |

| Volume (ų) ** | 1375.1 |

This data is for an analogous compound and is presented for illustrative purposes to demonstrate the type of information obtained from X-ray diffraction studies.

Advanced Spectroscopic Techniques for Binding Site Analysis

In the absence of a co-crystal structure, or to complement crystallographic data, advanced spectroscopic techniques can provide valuable information about the binding of a ligand to its target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution. Two-dimensional NMR experiments, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can be used to monitor changes in the chemical environment of specific amino acid residues in the protein upon ligand binding. Significant chemical shift perturbations in the HSQC spectrum indicate that a residue is part of or near the binding site. This information can be used to map the binding interface and to determine the dissociation constant (Kd) of the protein-ligand complex. While no specific NMR studies have been published for this compound, this technique would be instrumental in identifying the amino acids that form the binding pocket for this compound.

Mass Spectrometry (MS): Native mass spectrometry can be used to study intact protein-ligand complexes. By measuring the mass of the complex, the stoichiometry of binding (i.e., how many ligand molecules bind to one protein molecule) can be determined. Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide information about conformational changes in the protein upon ligand binding, indirectly mapping the binding site by identifying regions of the protein that become more or less solvent-accessible in the presence of the ligand.

Table 2: Common Spectroscopic Techniques for Binding Site Analysis

| Technique | Information Obtained | Relevance to this compound |

| NMR Spectroscopy | - Identification of amino acids in the binding site- Determination of binding affinity (Kd)- Conformational changes upon binding | Could map the binding pocket and quantify the affinity of its interaction with a target protein. |

| Mass Spectrometry | - Stoichiometry of the protein-ligand complex- Identification of conformational changes- Mapping of the binding site (HDX-MS) | Could confirm a 1:1 binding ratio and identify regions of the target protein that are stabilized upon binding. |

These spectroscopic methods, in conjunction with computational modeling and docking studies, can provide a detailed picture of the binding of this compound to its biological target, even in the absence of a co-crystal structure. Such data is critical for understanding its molecular mechanism of action and for the rational design of new therapeutic agents.

Preclinical Research Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of scientific databases and public records, it has been determined that there is a significant lack of available preclinical research data for the chemical compound this compound. Despite its listing in chemical databases, no specific studies detailing its pharmacological effects in in vitro, ex vivo, or in vivo models could be located.

The requested article, "Pharmacological Investigations of this compound in Pre-clinical Research Models," requires detailed findings for specific subsections, including cell-based phenotypic screening, functional assays in primary cell cultures, studies on isolated tissues, and in vivo assessments of anti-inflammatory, antimicrobial, and antioxidant activities.

Searches for this specific information have not yielded any published studies. While general information exists for the broader class of sulfonamides, which are known to sometimes possess antimicrobial and anti-inflammatory properties, this general information cannot be attributed to this compound without specific experimental evidence. The scientific literature that was retrieved focused on structurally related but distinct compounds, such as N-cyclohexyl derivatives or other sulfonamides with different substitution patterns.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this compound. The creation of such an article would require fabricating data, which is contrary to scientific and ethical standards.

The compound this compound is cataloged in chemical libraries, indicating its existence and availability for research purposes. ontosight.ai However, it appears that comprehensive pharmacological investigations have either not been conducted, not been published in accessible literature, or are part of proprietary research not available to the public.

Until such research is conducted and published, a detailed article on the preclinical pharmacology of this compound cannot be written.

Pharmacological Investigations of N Cycloheptyl 4 Ethoxybenzenesulfonamide in Pre Clinical Research Models

In Vivo Efficacy Studies in Relevant Animal Models

Investigation of Immune Modulation and Adjuvant Properties

No studies detailing the effects of N-cycloheptyl-4-ethoxybenzenesulfonamide on immune system components or its potential as an adjuvant in vaccine formulations were identified.

Efficacy in Specific Disease Models (e.g., Acute Lung Injury)

There is no available research on the efficacy of this compound in preclinical models of acute lung injury or any other specific diseases.

Pharmacodynamic Biomarker Identification in Pre-clinical Settings

No studies were found that aimed to identify or validate pharmacodynamic biomarkers to assess the biological activity of this compound in preclinical models.

Computational and Theoretical Chemistry Studies of N Cycloheptyl 4 Ethoxybenzenesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. samipubco.com This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Binding Affinity Prediction and Scoring Functions

In the context of N-cycloheptyl-4-ethoxybenzenesulfonamide, molecular docking would be used to predict its binding affinity for various biological targets. This process involves using scoring functions to estimate the binding free energy of the ligand-protein complex. A lower binding energy typically indicates a more stable complex and a higher binding affinity. nih.gov

Table 1: Representative Scoring Functions in Molecular Docking

| Scoring Function Type | Description | Example Software |

|---|---|---|

| Force-Field Based | Uses terms from molecular mechanics force fields to calculate van der Waals and electrostatic interactions. | AutoDock, DOCK |

| Empirical | Based on a set of weighted energy terms that are calibrated using experimental binding affinity data. | GlideScore, ChemScore |

| Knowledge-Based | Derived from statistical analysis of intermolecular contacts in a large database of protein-ligand complexes. | PMF, DrugScore |

Identification of Key Interacting Residues

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, docking studies would aim to pinpoint which residues form significant contacts with its cycloheptyl, ethoxy, and benzenesulfonamide (B165840) moieties, providing insights into the structural basis of its potential biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand-target complex over time. rsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution at an atomic level.

Trajectory Analysis of this compound-Target Complexes

By running MD simulations of an this compound-target complex, a trajectory of atomic positions and velocities is generated. Analysis of this trajectory can reveal:

The stability of the ligand within the binding pocket.

Conformational changes in both the ligand and the target protein upon binding.

The role of solvent molecules in the binding process.

Free Energy Calculations of Binding

MD simulations can be used to perform more rigorous calculations of binding free energy, which are generally more accurate than those from docking scoring functions. escholarship.org Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) are commonly used. nsf.govnih.gov These calculations provide a more quantitative measure of the binding affinity. nih.gov

Table 2: Common Methods for Binding Free Energy Calculation

| Method | Principle | Computational Cost |

|---|---|---|

| MM/PBSA | Combines molecular mechanics energies with continuum solvation models. | Moderate |

| MM/GBSA | Similar to MM/PBSA but uses a generalized Born model for solvation. | Moderate |

| FEP | Calculates the free energy difference by alchemically transforming the ligand into another molecule or into nothing. nsf.govnih.gov | High |

| TI | Computes the free energy change by integrating the derivative of the potential energy with respect to a coupling parameter. | High |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govepstem.net These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For this compound, DFT calculations could be used to determine:

The distribution of electron density and electrostatic potential.

The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate and accept electrons. researchgate.net

The theoretical vibrational frequencies, which can be compared with experimental infrared spectra. epstem.net

Table 3: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Relevance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. researchgate.net |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule. | Helps to identify sites for electrostatic interactions. |

While the specific application of these computational methods to this compound is not detailed in the available literature, the principles outlined above form the basis of modern computational chemistry and drug discovery.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that helps in understanding and predicting the chemical reactivity of a molecule. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the electron-rich ethoxybenzene part of the molecule, while the LUMO is predominantly situated around the electron-withdrawing benzenesulfonamide group. A smaller HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. Therefore, FMO analysis can identify the sites most susceptible to electrophilic and nucleophilic attack. In sulfonamide derivatives, the distribution of these orbitals is key to their chemical behavior. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 7.3 |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP), is a computational technique used to visualize the charge distribution within a molecule. mkjc.in It helps in identifying the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. mkjc.in

The EPS map of this compound would typically show negative potential (colored in shades of red) around the oxygen atoms of the sulfonyl group and the ethoxy group, indicating these are areas with high electron density and are prone to electrophilic attack. jsaer.comresearchgate.net Conversely, regions of positive potential (colored in shades of blue) are generally found around the hydrogen atoms, particularly the amine proton of the sulfonamide group, suggesting these are favorable sites for nucleophilic attack. jsaer.comresearchgate.net The cycloheptyl group, being a non-polar hydrocarbon, would exhibit a largely neutral potential (colored in green).

This visualization of charge distribution is invaluable for predicting how the molecule might interact with biological targets, such as proteins or nucleic acids, as electrostatic complementarity often governs molecular recognition. mkjc.in

In Silico Prediction Methodologies for Pharmacokinetics and Pharmacodynamics (without reporting specific compound data)

In silico methodologies have become an indispensable part of modern drug discovery and development, offering a computational approach to predict the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound. These methods can save significant time and resources by modeling how a drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its therapeutic effects.

Pharmacokinetic predictions often involve the use of Quantitative Structure-Activity Relationship (QSAR) models. These models correlate the structural or physicochemical properties of molecules with their observed biological activities. For instance, a QSAR model might predict a compound's intestinal absorption based on its molecular weight, lipophilicity, and number of hydrogen bond donors and acceptors. Other computational tools, such as physiologically based pharmacokinetic (PBPK) modeling, simulate the movement and disposition of a drug within a virtual organism, taking into account physiological parameters like blood flow and organ volumes.

Pharmacodynamic predictions, on the other hand, often rely on molecular docking and molecular dynamics simulations. Molecular docking predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. This helps in understanding the mechanism of action and can provide an estimate of the binding affinity. Molecular dynamics simulations can then be used to study the stability of the drug-target complex over time, providing a more detailed picture of the interaction.

These in silico tools are continuously being refined with the advent of machine learning and artificial intelligence, leading to more accurate and reliable predictions that can guide the design and optimization of new therapeutic agents.

Emerging Research Directions and Future Prospects for N Cycloheptyl 4 Ethoxybenzenesulfonamide in Chemical Biology

Development of N-cycloheptyl-4-ethoxybenzenesulfonamide-Based Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating the complex biological roles of proteins and other biomolecules. This compound can serve as a valuable starting point for the design of such probes. By incorporating reporter groups, such as fluorophores, into the this compound scaffold, researchers can create tools for biological imaging. nih.govnih.gov For instance, the synthesis of sulfonamide-containing naphthalimides has demonstrated the potential of this class of compounds as fluorescent probes for tumor imaging. nih.govnih.gov

A potential strategy for converting this compound into a fluorescent probe would involve the introduction of a fluorophore at a strategic position on the molecule. The 4-ethoxybenzenesulfonamide (B72852) portion of the molecule could be modified to include a fluorescent tag, or the cycloheptyl ring could be functionalized with a linker attached to a fluorescent dye. rsc.orgrsc.org The choice of fluorophore would depend on the specific application, with options ranging from traditional organic dyes to more advanced quantum dots. The resulting fluorescent probes could then be used to visualize the localization of the compound within cells and tissues, providing insights into its mechanism of action and potential biological targets.

Below is a table illustrating potential modifications to the this compound scaffold for the development of chemical probes:

| Modification Strategy | Reporter Group | Potential Application |

| Functionalization of the cycloheptyl ring | Fluorescent dye (e.g., FITC, Rhodamine) | Cellular imaging and localization studies |

| Incorporation of a photoaffinity label | Azide or diazirine group | Target identification and validation |

| Attachment of a biotin (B1667282) tag | Biotin | Affinity-based protein purification |

Potential of this compound as a Scaffold for Rational Drug Design

The sulfonamide functional group is a well-established pharmacophore found in a wide range of approved drugs, highlighting its importance in medicinal chemistry. researchgate.netnih.govnih.gov this compound presents a versatile scaffold for rational drug design, offering multiple points for chemical modification to optimize its biological activity and pharmacokinetic properties. nih.govnih.gov The cycloheptyl group, for example, can be replaced with other cyclic or acyclic moieties to explore the impact of lipophilicity and conformational flexibility on target binding. nih.gov Similarly, the ethoxy group on the phenyl ring can be substituted with other functionalities to modulate the electronic properties of the molecule and introduce additional interactions with biological targets. mdpi.com

Structure-activity relationship (SAR) studies are crucial for guiding the optimization of lead compounds. nih.gov By systematically modifying the different components of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a desired therapeutic effect. nih.gov This iterative process of design, synthesis, and biological testing is a cornerstone of modern drug discovery and can be effectively applied to the development of novel therapeutic agents based on the this compound chemotype.

The following table outlines potential modifications to the this compound scaffold for SAR studies:

| Scaffold Component | Potential Modifications | Rationale |

| N-cycloheptyl group | Replacement with smaller or larger cycloalkyl rings, introduction of heteroatoms | To probe the size and shape of the binding pocket and explore new interactions |

| 4-ethoxybenzene ring | Substitution with different functional groups (e.g., halogens, alkyls, amides) | To modulate electronic properties, solubility, and metabolic stability |

| Sulfonamide linker | Replacement with bioisosteres (e.g., sulfoximine, sulfonimidamide) | To improve pharmacokinetic properties and explore novel binding modes |

Integration of this compound within Multi-component Reactions and Combinatorial Chemistry Libraries

Multi-component reactions (MCRs) have emerged as powerful tools in drug discovery, enabling the rapid and efficient synthesis of large and diverse chemical libraries. nih.govbeilstein-journals.orgmdpi.com The sulfonamide scaffold is amenable to various synthetic transformations, making it an ideal candidate for inclusion in MCR-based library synthesis. acs.org For example, the Ugi and Passerini reactions, which are widely used in combinatorial chemistry, can be adapted to incorporate sulfonamide-containing building blocks. nih.gov

By designing MCRs that utilize precursors to this compound, it is possible to generate a vast array of structurally related compounds with diverse biological activities. uomustansiriyah.edu.iq This approach allows for the systematic exploration of chemical space around the core scaffold, increasing the probability of identifying novel hit compounds for a variety of biological targets. nih.gov The resulting combinatorial libraries can then be screened using high-throughput methods to identify compounds with desired biological activities. uomustansiriyah.edu.iqnih.gov

The table below provides examples of MCRs that could be adapted for the synthesis of this compound derivatives:

| Multi-component Reaction | Components | Resulting Scaffold |

| Ugi Reaction | An amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid | Peptidomimetic structures containing the sulfonamide moiety |

| Passerini Reaction | An isocyanide, an aldehyde or ketone, and a carboxylic acid | α-acyloxy carboxamides with sulfonamide functionalities |

| Hantzsch Dihydropyridine Synthesis | An aldehyde, a β-ketoester, and a nitrogen source | Dihydropyridine derivatives incorporating the sulfonamide scaffold |

Exploration of Polypharmacology and Multi-target Modulation Strategies for this compound Derivatives

Polypharmacology, the ability of a single drug to interact with multiple targets, is a rapidly growing area of drug discovery. nih.govsci-hub.se This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. rsc.orgresearchgate.net The versatile nature of the sulfonamide scaffold makes it an excellent candidate for the development of multi-target agents. nih.govsci-hub.se By carefully designing derivatives of this compound, it may be possible to create compounds that modulate the activity of multiple proteins or pathways involved in a particular disease. rsc.org

For example, in the context of cancer therapy, a multi-target inhibitor could simultaneously block the activity of a key enzyme involved in tumor growth and a protein that contributes to drug resistance. This dual-action approach could lead to more effective and durable therapeutic responses. The design of such multi-target ligands requires a deep understanding of the structural biology of the intended targets and the use of computational modeling to predict the binding of the designed compounds.

The following table illustrates a hypothetical multi-target strategy for derivatives of this compound:

| Disease Area | Primary Target | Secondary Target | Therapeutic Rationale |

| Cancer | Kinase A | Efflux Pump B | Inhibit tumor growth and overcome drug resistance |

| Inflammation | Enzyme C | Receptor D | Reduce inflammation through multiple pathways |

| Infectious Disease | Bacterial Enzyme E | Host Protein F | Inhibit bacterial growth and modulate the host immune response |

Advanced Methodologies for Screening and Optimization of Sulfonamide Compounds

The identification and optimization of bioactive compounds from large chemical libraries require the use of advanced screening and analytical methodologies. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target, enabling the identification of initial hit compounds. nih.govnih.govthermofisher.com Once hits are identified, a variety of biophysical and biochemical assays can be used to confirm their activity and determine their mechanism of action.

Advanced analytical techniques, such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS), are essential for the characterization and quantification of sulfonamide derivatives in complex biological matrices. bingol.edu.trmdpi.commdpi.com These methods provide high sensitivity and selectivity, allowing for the accurate determination of compound concentrations in in vitro and in vivo studies. bingol.edu.trdrugbank.com Furthermore, computational approaches, including molecular docking and molecular dynamics simulations, can be used to predict the binding of sulfonamide derivatives to their targets and to guide the rational design of more potent and selective compounds. researchgate.net

The table below summarizes advanced methodologies for the screening and optimization of sulfonamide compounds:

| Methodology | Purpose | Key Advantages |

| High-Throughput Screening (HTS) | Primary screening of large compound libraries | Rapid and automated identification of hit compounds |

| Surface Plasmon Resonance (SPR) | Characterization of binding kinetics and affinity | Real-time and label-free analysis of molecular interactions |

| Isothermal Titration Calorimetry (ITC) | Determination of thermodynamic binding parameters | Provides a complete thermodynamic profile of the binding interaction |

| LC-HRMS | Quantification and metabolite identification | High sensitivity, selectivity, and structural information |

| Molecular Modeling | Prediction of binding modes and rational drug design | In silico guidance for compound optimization |

Challenges and Opportunities in the Continued Academic Research of Complex Sulfonamide Chemotypes

Despite the long and successful history of sulfonamide-based drugs, there are still significant challenges and opportunities in the academic research of complex sulfonamide chemotypes like this compound. ijpsjournal.com One of the major challenges is the emergence of drug resistance, particularly in the context of antimicrobial agents. nih.gov This necessitates the development of novel sulfonamides with new mechanisms of action that can overcome existing resistance mechanisms. nih.gov

Another challenge lies in the synthesis of structurally complex sulfonamide derivatives. researchgate.netnih.govacs.org The development of new and efficient synthetic methodologies is crucial for accessing novel chemical space and creating diverse libraries of sulfonamide-based compounds. nih.govnih.govjournalijar.commdpi.com Furthermore, a deeper understanding of the structure-activity relationships and polypharmacology of sulfonamides is needed to guide the design of more effective and safer drugs. mdpi.comijpsjournal.com

Despite these challenges, there are numerous opportunities for academic researchers in this field. The exploration of novel biological targets for sulfonamides, the development of innovative drug delivery systems, and the application of cutting-edge computational and screening technologies all represent exciting avenues for future research. The continued investigation of complex sulfonamide chemotypes holds the promise of delivering the next generation of therapeutic agents for a wide range of diseases.

The following table highlights key challenges and opportunities in sulfonamide research:

| Challenges | Opportunities |

| Drug resistance | Development of novel sulfonamides with new mechanisms of action |

| Synthesis of complex derivatives | Innovation in synthetic methodologies and application of MCRs |

| Understanding of polypharmacology | Rational design of multi-target agents for complex diseases |

| Off-target effects and toxicity | Optimization of selectivity and development of targeted delivery systems |

Q & A

Basic: What synthetic routes are recommended for preparing N-cycloheptyl-4-ethoxybenzenesulfonamide, and how can purity be ensured?

Answer:

The synthesis of this compound likely involves multi-step reactions, including sulfonylation of 4-ethoxybenzenesulfonyl chloride with cycloheptylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:

- Sulfonamide bond formation : Reacting the sulfonyl chloride with the amine nucleophile at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Purity validation : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to confirm ≥95% purity.

Structural analogs, such as N-(4-hydroxyphenyl)benzenesulfonamide, emphasize the importance of optimizing reaction stoichiometry and solvent polarity to avoid byproducts like disubstituted sulfonamides .

Basic: Which spectroscopic and crystallographic methods are critical for confirming structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), sulfonamide NH (δ ~7.5 ppm, broad), and cycloheptyl protons (δ ~1.5–2.0 ppm). Compare with analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide .

- 2D NMR (HSQC, HMBC) : Confirm connectivity between the sulfonamide sulfur and adjacent groups.

- Infrared (IR) : Sulfonamide S=O asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹.

- X-ray crystallography : Resolve bond angles (e.g., C-S-N) and hydrogen-bonding patterns (e.g., N–H⋯O interactions), as demonstrated in N-(4-methoxybenzoyl)benzenesulfonamide studies .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions in activity data (e.g., variable IC₅₀ values in enzyme assays) may arise from:

- Purity discrepancies : Validate via LC-MS to detect trace impurities (e.g., unreacted sulfonyl chloride).

- Solvent effects : Compare activity in DMSO vs. aqueous buffers, as sulfonamides may aggregate in polar solvents.

- Assay conditions : Standardize pH (e.g., 7.4 for physiological relevance) and temperature (25°C vs. 37°C).

Analog studies on 3-chloro-4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide highlight the need for dose-response curves across multiple replicates to assess reproducibility .

Advanced: What computational and experimental strategies elucidate its mechanism of action in enzyme inhibition?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to target enzymes (e.g., carbonic anhydrase). Compare with co-crystallized inhibitors like acetazolamide.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to determine affinity (KD).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding.

For example, studies on (E)-N-carbamoyl-4-((2-cyano-2-(4-(4-cycloheptylphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide emphasize combining docking with mutagenesis to identify critical binding residues .

Advanced: How does the compound’s chemical reactivity influence its stability in biological assays?

Answer:

- Hydrolysis : The sulfonamide bond is stable under physiological pH but may hydrolyze in strongly acidic/basic conditions (e.g., gastric fluid models). Monitor via LC-MS over 24-hour incubations.

- Oxidation : The ethoxy group is susceptible to cytochrome P450-mediated oxidation. Use liver microsomes (e.g., human S9 fraction) to identify metabolites.

- Photodegradation : Assess UV-light-induced decomposition using a solar simulator (e.g., 300–800 nm, 500 W/m²).

Reactivity patterns from 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide suggest storing the compound in amber vials at –20°C to prevent degradation .

Advanced: What crystallographic data are available to guide structure-activity relationship (SAR) studies?

Answer:

- Bond lengths/angles : In N-(4-methoxybenzoyl)benzenesulfonamide, the S–N bond length is ~1.63 Å, and the C–S–O angle is ~105°, critical for maintaining planar geometry .

- Hydrogen-bond networks : Intermolecular N–H⋯O and O–H⋯O interactions (e.g., in N-(4-hydroxyphenyl)benzenesulfonamide) stabilize crystal packing and influence solubility .

- Torsional angles : The cycloheptyl group’s conformation (chair vs. boat) affects steric interactions with enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.